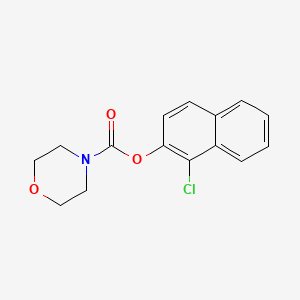

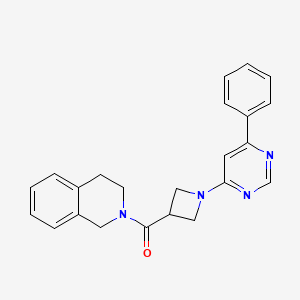

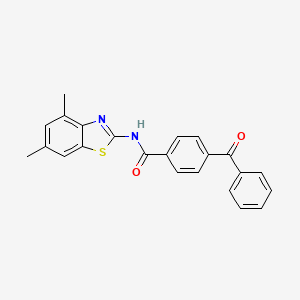

1-Chloronaphthalen-2-yl morpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research on similar morpholine derivatives and chloronaphthalene-related structures has focused on the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. For example, studies on the synthesis of tetrahydroisoquinolinones and phthalocyanine derivatives incorporate morpholine and naphthalene units for their pharmacological interest and photodynamic therapy potential, respectively (Kandinska, Kozekov, & Palamareva, 2006); (Kucińska et al., 2015). These studies highlight the role of morpholine and chlorinated naphthalene derivatives in constructing complex molecules with potential therapeutic uses.

Catalysis and Material Science

Compounds featuring chloronaphthalene and morpholine frameworks are explored for their catalytic activities and material science applications. For instance, metal-organic architectures involving similar structural motifs have been studied for their catalytic activity in alkane oxidation, indicating the potential of chloronaphthalene and morpholine derivatives in catalysis and as components of functional materials (Gu et al., 2019).

Photodynamic Therapy

Morpholine derivatives have been investigated for their use in photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells. Studies on phthalocyanine derivatives possessing morpholine groups have shown promising results in vitro against cancer cell lines, suggesting the potential of morpholine-related compounds in medical applications (Kucińska et al., 2015).

Corrosion Inhibition

Research into morpholine and its derivatives has also extended into the field of corrosion inhibition. Compounds based on morpholine structures have been studied for their effectiveness in protecting metals against corrosion, highlighting their potential application in industrial processes and materials preservation (Nnaji et al., 2017).

Propriétés

IUPAC Name |

(1-chloronaphthalen-2-yl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c16-14-12-4-2-1-3-11(12)5-6-13(14)20-15(18)17-7-9-19-10-8-17/h1-6H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETAMOVNKRIPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2737527.png)

![6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2737532.png)

![4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2737538.png)

![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2737539.png)

![1-[4-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2737542.png)

![tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate](/img/structure/B2737547.png)